N,N-dimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-13-12-14-16(18-6-7-25(14)21-13)23-8-10-24(11-9-23)17-19-5-4-15(20-17)22(2)3/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDLPHVUWSJKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine moiety is synthesized via cyclization reactions using 5-aminopyrazole derivatives. A scalable approach involves the condensation of pyrazole-5-carboxylic acid with aminoacetals in a one-pot, three-step sequence (Figure 1) . Key steps include:
-
Activation : The carboxylic acid group is activated using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
-
Cyclization : Reaction with aminoacetaldehyde dimethyl acetal under reflux in toluene yields the tetrahydropyrazolo[1,5-a]pyrazine intermediate.
-
Aromatization : Oxidation with manganese dioxide (MnO₂) introduces the necessary double bond to form the aromatic pyrazolo[1,5-a]pyrazine core .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | SOCl₂, reflux, 6h | 85–90 |
| 2 | Toluene, 110°C, 12h | 70–75 |
| 3 | MnO₂, CH₂Cl₂, rt, 24h | 65–70 |
Functionalization at the 2-position with a methyl group is achieved via Friedel-Crafts alkylation using methyl iodide (CH₃I) and aluminum chloride (AlCl₃) in dichloromethane .
Functionalization of the Piperazine Ring
The piperazine component is introduced through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. A patent by describes the use of 4-(piperazin-1-yl)aniline as a precursor, where the piperazine ring is pre-functionalized with protecting groups (e.g., Boc) to prevent side reactions. Key steps include:
-
Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) yields N-Boc-piperazine .
-
Coupling : Reaction with 2-chloropyrimidine derivatives under palladium catalysis (Pd₂(dba)₃, Xantphos) forms the C–N bond between piperazine and pyrimidine .
| Reaction Component | Role | Conditions |
|---|---|---|
| Pd₂(dba)₃ | Catalyst | 2 mol%, 100°C |
| Xantphos | Ligand | 4 mol% |
| Cs₂CO₃ | Base | 2 equiv |
Assembly of the Final Compound
The final step involves coupling the pyrazolo[1,5-a]pyrazine and piperazine-pyrimidine fragments. A Mitsunobu reaction is employed to link the two moieties, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF . Alternatively, SNAr reactions with activated pyrimidines (e.g., 2,4-dichloropyrimidine) in the presence of N,N-diisopropylethylamine (DIPEA) achieve similar outcomes .
Optimized Protocol :
-
Activation : 2-Chloro-N,N-dimethylpyrimidin-4-amine (1.2 equiv) is reacted with the pyrazolo[1,5-a]pyrazine-piperazine intermediate (1.0 equiv).
-
Coupling : DIPEA (3.0 equiv) in acetonitrile at 80°C for 18 hours .
-
Workup : Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the final product.
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 18h |
| Yield | 60–65% |
Challenges and Solutions
-
Regioselectivity : Competing reactions during pyrazolo[1,5-a]pyrazine formation are mitigated by using electron-withdrawing groups (e.g., methyl) to direct cyclization .
-
Purification : The final compound’s polarity necessitates chromatographic separation with reverse-phase C18 columns for >95% purity .
Scalability and Industrial Relevance
The synthesis is feasible on a multigram scale, as demonstrated by , with modifications for continuous flow systems to enhance efficiency. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or halides can be used, often in the presence of a base.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Oncology
N,N-dimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine has shown promising anticancer activity. Compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in cancer cells. The interaction of this compound with specific protein targets involved in cell cycle regulation and apoptosis pathways is under investigation .
Neurology
This compound exhibits potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress is being explored .
Antiviral Activity
Research indicates that compounds related to this compound may possess antiviral properties against various viral infections. Studies are ongoing to elucidate the mechanisms of action against viral replication .
Interaction Mechanisms
This compound interacts with various biological targets through:
Receptor Binding: The compound may act as a ligand for specific receptors involved in neurotransmission and cell signaling.
Enzyme Inhibition: It has shown potential as an inhibitor for enzymes linked to cancer progression and viral replication.
Signaling Pathway Modulation: The compound can influence key signaling pathways that regulate cell proliferation and survival .
Mechanism of Action
The mechanism by which N,N-dimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and pharmacological distinctions between the target compound and its analogs:
Table 1: Key Comparisons of Structural and Functional Features
Key Comparative Insights
Core Heterocycle Variations :
- The target compound’s pyrazolo[1,5-a]pyrazine core differentiates it from analogs with pyrido-pyrimidine (e.g., –2) or imidazo-pyridine () scaffolds. These core variations influence electronic properties and binding interactions with kinase ATP pockets .
- Compounds like PRE-1 () share the pyrazolo[1,5-a]pyrazine core but replace the pyrimidin-4-amine with a cyclobutyl acrylamide group, enhancing covalent binding to BTK .
Substituent Effects: The dimethylamine group on the target’s pyrimidine ring likely improves water solubility compared to lipophilic substituents (e.g., hexyl in 4b or chlorophenyl in 890626-52-5) . Piperazine linkers (common in ) enhance conformational flexibility and solubility but may alter selectivity.
Molecular Weight and Drug-Likeness: The target’s MW (338.4) is lower than analogs like 878063-77-5 (MW: 463.96, ), aligning better with Lipinski’s rule of five for oral bioavailability .
Biological Activity and Selectivity :
- Kinase Inhibition : Piperazine-containing compounds (e.g., ’s CHK1 inhibitors) often target ATP-binding pockets. The target’s dimethylamine group may modulate hydrogen-bonding interactions compared to morpholinyl () or acrylamide () groups .
- Selectivity : The 2-methyl group on the pyrazolo[1,5-a]pyrazine in the target compound may reduce off-target effects compared to unsubstituted analogs .
Synthetic Accessibility :
- The target’s synthesis likely parallels methods in and , involving SNAr reactions or palladium-catalyzed couplings. However, regioselective installation of the dimethylamine group may require optimized conditions .
Biological Activity
N,N-dimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, and biological effects, supported by data tables and relevant research findings.
Structural Overview
The compound features a pyrimidine core substituted with a pyrazolo[1,5-a]pyrazine moiety and a piperazine ring . This unique structural arrangement contributes to its pharmacological properties. The molecular formula is with a molecular weight of 338.4 g/mol .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Piperazine Ring : Reaction with a piperazine derivative via nucleophilic substitution.
- N-Methylation : Introduction of dimethyl groups through N-methylation reactions.
These steps are crucial for achieving the desired compound with high purity and yield .
Biological Activity
This compound exhibits significant biological activity across various therapeutic areas, particularly in oncology and neurology. Its interactions with biological targets can lead to various pharmacological effects:
Anticancer Properties
Several studies have demonstrated that compounds structurally similar to this compound possess anticancer activity. For instance, pyrazolo[1,5-a]pyrimidines have shown effectiveness against leukemia cell lines such as L1210 and human leukemic myeloblasts .
| Compound | Target Cell Line | Activity |
|---|---|---|
| N,N-dimethyl analogs | L1210 leukemia | Moderate to high growth inhibition |
| Pyrazolo[3,4-d]pyrimidines | Various cancer cell lines | Cytotoxic effects |
Neurological Applications
The compound is also being explored for its potential in treating neurological disorders. Its structural components allow it to interact with neurotransmitter systems, which may be beneficial in conditions such as depression and anxiety .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. For example, it may act as an inhibitor of phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways related to cancer and neurological functions .
Case Studies
Recent research has highlighted the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity : A series of N-substituted pyrazolo[3,4-d]pyrimidines were tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
- Neurological Research : Investigations into piperazine-substituted pyrimidines revealed their potential as anxiolytic agents in animal models, suggesting a pathway for future therapeutic development .
Q & A
Basic: What synthetic methodologies are reported for preparing N,N-dimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine?
Answer:
The synthesis typically involves multi-step reactions, including:
- Core scaffold formation : Cyclization of pyrazolo[1,5-a]pyrazine and pyrimidine precursors under reflux conditions with solvents like acetonitrile or dichloromethane ().
- Piperazine coupling : Reaction of 2-methylpyrazolo[1,5-a]pyrazin-4-yl piperazine derivatives with chloro-substituted pyrimidines using base catalysis (e.g., potassium hydride) in DMF under inert atmospheres ().
- Purification : Column chromatography (e.g., chloroform:methanol eluent) followed by crystallization from isopropyl alcohol to obtain high-purity crystalline products ().
Key considerations : Monitor reaction progress via TLC/HPLC and characterize intermediates using IR/NMR to avoid O-substitution byproducts ().
Basic: How is structural characterization performed for this compound and its intermediates?
Answer:
- Spectroscopic methods :
- IR spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, pyrimidine C=N at ~1600 cm⁻¹) ().
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., piperazine proton integration at δ 2.5–3.5 ppm, pyrimidine aromatic protons at δ 8.0–9.0 ppm) ().
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns ( ).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks ( ).
Basic: What solvents and reaction conditions optimize yield during piperazine-pyrimidine coupling?
Answer:
- Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution efficiency ().
- Temperature : Reflux (~80–100°C) accelerates reaction kinetics ().
- Catalysts : Use of bases like K₂CO₃ or LiHMDS minimizes side reactions ().
Example : A 85% yield was achieved using DMF under reflux with potassium hydride ().
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Variable substituents : Modify the pyrimidine C2 position (e.g., methyl, trifluoromethyl) and piperazine N-substituents (e.g., aryl, alkyl groups) to assess bioactivity changes ().
- Pharmacological assays : Pair synthetic derivatives with:
- Enzyme inhibition assays (e.g., carbonic anhydrase I/II inhibition via UV-Vis spectroscopy) ().
- Cytotoxicity screening (e.g., MTT assays on cancer cell lines) ().
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like kinases or GPCRs ().
Advanced: How to resolve contradictions in reported biological activity data for similar pyrazolo-pyrimidine derivatives?
Answer:
- Cross-validation : Replicate assays under standardized conditions (e.g., cell line provenance, assay buffers) to isolate compound-specific effects ().
- Orthogonal assays : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside fluorogenic substrates ().
- Meta-analysis : Compare substituent effects across studies; e.g., trifluoromethyl groups in showed enhanced activity vs. methyl groups in .
Advanced: What strategies are recommended for improving in vivo efficacy and pharmacokinetics?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and bioavailability ().
- Formulation : Use lipid-based nanoparticles for targeted delivery, guided by logP values (calculated via ChemDraw).
- Metabolic stability : Assess hepatic microsomal stability and CYP450 inhibition to optimize dosing regimens ().
Advanced: How can computational methods predict off-target interactions or toxicity risks?
Answer:
- QSAR models : Train models on datasets (e.g., ChEMBL) to predict ADMET properties ().
- Docking simulations : Screen against toxicity-associated targets (e.g., hERG channel) using Schrödinger Suite ().
- Machine learning : Apply Random Forest or SVM classifiers to flag structural alerts (e.g., reactive metabolites) ().
Advanced: How to address low yields in large-scale synthesis of intermediates?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
